
2-Pyridinesulfonamide, 4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular structure of 2-Pyridinesulfonamide, 4-nitro- consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
2-Pyridinesulfonamide, 4-nitro- has a density of 1.4±0.1 g/cm3, a boiling point of 357.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Activity
2-Pyridinesulfonamide, 4-nitro-, when modified, exhibits antimicrobial properties. A study noted that its derivative, 2-(p-nitrobenzenesulfonamido)-pyridine, shows bactericidal activity in vivo and in vitro. This compound, interestingly, reduces to sulfapyridine in the body, suggesting potential therapeutic uses in treating bacterial infections (Weber, Lalich, & Major, 1941). Additionally, derivatives of nitropyridinesulfonamides, including 4-nitro variants, have demonstrated significant anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa et al., 1980).
Application in Drug Design
The compound and its derivatives are being investigated for their potential in drug design. For example, pyridinic analogues of nimesulide, a drug used as an anti-inflammatory agent, have been synthesized from 4-nitropyridine N-oxide, indicating the utility of the 4-nitropyridinesulfonamide structure in creating new pharmacological agents (Julémont et al., 2004).
Crystallography and Molecular Packing
The compound's utility in crystallography is notable, especially in the study of hydrogen bonding and molecular packing in pyridinesulfonic acids/amides, which are common in drugs and pharmaceuticals. This structural study aids in polymorph screening and understanding the solid form of pharmacologically active sulfonamides (Akiri et al., 2012).
Corrosion Inhibition
2-Pyridinesulfonamide, 4-nitro- derivatives have also been evaluated for their corrosion inhibition properties. For instance, derivatives like 4-nitrobenzenesulfonamide were studied for their effectiveness in preventing iron corrosion, offering potential applications in material science (Kaya et al., 2016).
Synthesis and Antitumor Activity
Derivatives of 4-nitropyridinesulfonamide have been synthesized and tested for antineoplastic activity. For instance, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which can be derived from nitropyridines, showed promising results against leukemia in mice, indicating potential applications in cancer treatment (Liu, Lin, & Sartorelli, 1992).
Mécanisme D'action
Target of Action
2-Pyridinesulfonamide, 4-nitro- is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including 2-Pyridinesulfonamide, 4-nitro-, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Biochemical Pathways
The primary biochemical pathway affected by 2-Pyridinesulfonamide, 4-nitro- is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption leads to a halt in bacterial growth and multiplication .
Pharmacokinetics
Sulfonamides are generally known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids
Result of Action
The primary result of the action of 2-Pyridinesulfonamide, 4-nitro- is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, this compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial growth .
Action Environment
The action of 2-Pyridinesulfonamide, 4-nitro- can be influenced by various environmental factors. Moreover, the presence of pus can inhibit their antibacterial action
Safety and Hazards
Propriétés
IUPAC Name |
4-nitropyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUASLTXMXXWORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitropyridine-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)
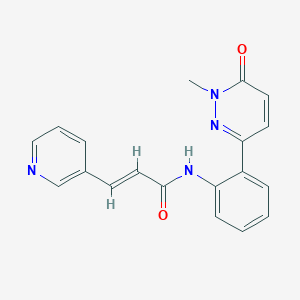
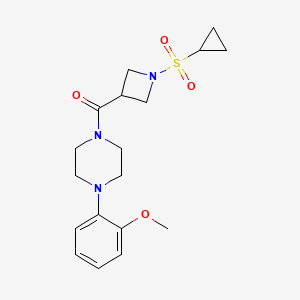
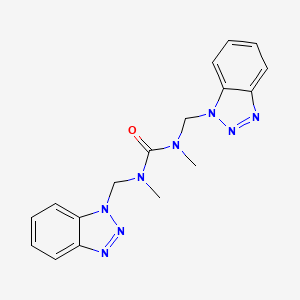
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

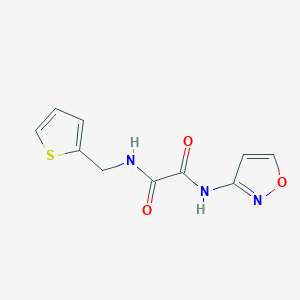
![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)
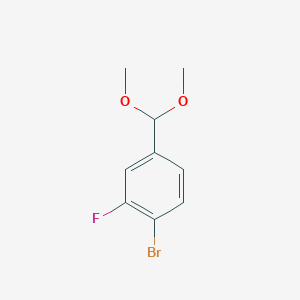
![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)